2,6-Dibromo-3,4-difluorophenylacetic acid
Description
2,6-Dibromo-3,4-difluorophenylacetic acid is a halogenated phenylacetic acid derivative characterized by bromine atoms at the 2- and 6-positions and fluorine atoms at the 3- and 4-positions of the benzene ring. The electron-withdrawing nature of the halogens (Br and F) significantly influences the compound’s electronic properties, acidity, and steric profile. The combination of bromine (bulky, polarizable) and fluorine (high electronegativity, small size) may enhance its reactivity in substitution reactions or utility as an intermediate in fine chemical synthesis .
Properties
IUPAC Name |
2-(2,6-dibromo-3,4-difluorophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2F2O2/c9-4-2-5(11)8(12)7(10)3(4)1-6(13)14/h2H,1H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLPGHSWYZWKDRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)CC(=O)O)Br)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Example Reaction Conditions
| Reaction Conditions | Yield | Notes |
|---|---|---|
| Bromination with NBS in dichloromethane at 0°C | Variable | Requires careful control of temperature and stoichiometry to achieve desired substitution pattern. |
| Bromination with Br2 in acetic acid at room temperature | Variable | May require longer reaction times and careful monitoring to avoid over-bromination. |
Detailed Synthesis Protocol
A detailed synthesis protocol for a similar compound, 2-(4-bromo-2,6-difluorophenyl)acetic acid, involves the hydrolysis of a nitrile precursor. This can be adapted for the synthesis of 2,6-Dibromo-3,4-difluorophenylacetic acid by adjusting the bromination step:
Hydrolysis of Nitrile Precursor :
- A solution of the nitrile precursor (e.g., 2-(4-bromo-2,6-difluorophenyl)acetonitrile) in sulfuric acid and water is stirred at elevated temperatures (e.g., 60°C) for several hours.
- The reaction mixture is then diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
- The organic layer is dried over sodium sulfate and concentrated.
-
- The crude product is purified using silica column chromatography with an appropriate solvent system (e.g., petroleum ether/ethyl acetate).
Adaptation for 2,6-Dibromo-3,4-difluorophenylacetic acid
To synthesize 2,6-Dibromo-3,4-difluorophenylacetic acid, the bromination step would need to be adjusted to introduce two bromine atoms at the correct positions. This might involve using a different brominating agent or adjusting the reaction conditions to favor dibromination.
Research Findings and Challenges
While specific research on the biological activity of 2,6-Dibromo-3,4-difluorophenylacetic acid is limited, compounds with similar structures have shown potential antimicrobial and anticancer properties. The halogenated structure may enhance interactions with biological targets such as enzymes and receptors, potentially modulating their activity. However, further studies are needed to fully elucidate its mechanisms of action and potential therapeutic applications.
Challenges in Synthesis
- Selectivity : Achieving selective bromination at the desired positions can be challenging and requires careful optimization of reaction conditions.
- Scalability : Developing efficient synthesis methods that can be scaled up for industrial applications is crucial for practical use.
Chemical Reactions Analysis
Types of Reactions
2,6-Dibromo-3,4-difluorophenylacetic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of difluorophenylacetic acid derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly employed.
Major Products Formed
Scientific Research Applications
2,6-Dibromo-3,4-difluorophenylacetic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,6-Dibromo-3,4-difluorophenylacetic acid involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms enhances its reactivity and ability to form stable complexes with various biomolecules. These interactions can modulate biological pathways and lead to specific physiological effects .
Comparison with Similar Compounds
Key Findings :
- Fluorine’s electronegativity lowers the pKa of carboxylic acids more than bromine due to stronger inductive effects. For example, 3,4-difluorobenzoic acid (pKa ~2.5) is more acidic than non-fluorinated analogs .
Fluorinated Benzoic Acids
- 3,5-Difluorobenzoic acid (MW 158.10): Symmetric fluorine substitution reduces dipole moments compared to 3,4-difluoro analogs, impacting solubility and crystallization behavior .
- Deuterated analogs (e.g., 3,4-difluorobenzoic-d3 acid): Used as internal standards in mass spectrometry due to isotopic purity (98 atom% D), highlighting the role of fluorine in stabilizing hydrogen-bonding networks .
Comparison :
2,6-Dibromo-3,4-difluorophenylacetic acid’s phenylacetic acid backbone confers lower acidity (higher pKa) than benzoic acid derivatives but greater flexibility for functionalization at the acetic acid moiety.
Hydroxy and Methoxy Derivatives
- Caffeic acid (3,4-dihydroxybenzeneacrylic acid): Polar hydroxyl groups enhance antioxidant activity but reduce stability under oxidative conditions compared to halogenated analogs. Used in supplements and cosmetics .
- 2,6-Dibromo-3,4-dimethoxybenzaldehyde : Methoxy groups (electron-donating) contrast with fluorine/bromine (electron-withdrawing). Under basic conditions, demethylation yields pyrocatechol, demonstrating how substituent electronic profiles dictate reactivity .
Key Insight: Halogenated phenylacetic acids like 2,6-Dibromo-3,4-difluorophenylacetic acid are less prone to oxidation than phenolic derivatives, making them preferable in harsh synthetic conditions.
Brominated BODIPY Dyes (Optical Materials)
- 3,5-Distyryl BODIPY dyes with 2,6-dibromo substitution exhibit strong optical limiting at 532 nm due to enhanced intersystem crossing from heavy-atom effects .
Research Implications and Gaps
- Synthetic Utility : The compound’s halogen arrangement may facilitate regioselective cross-coupling reactions, akin to methodologies used for 3,5-difluorobenzoic acid derivatives .
- Pharmacological Potential: Fluorine and bromine substituents could enhance membrane permeability or target binding compared to hydroxylated analogs like caffeic acid .
- Data Limitations : Experimental pKa, solubility, and stability data for 2,6-Dibromo-3,4-difluorophenylacetic acid are absent in the provided evidence, necessitating further characterization.
Biological Activity
2,6-Dibromo-3,4-difluorophenylacetic acid is a halogenated aromatic compound that has garnered attention in scientific research due to its unique chemical structure and potential biological activities. This compound features both bromine and fluorine substituents, which significantly influence its reactivity and interactions with biological systems. This article aims to explore the biological activity of 2,6-dibromo-3,4-difluorophenylacetic acid through detailed research findings, case studies, and comparative analyses.
The presence of bromine and fluorine atoms in 2,6-dibromo-3,4-difluorophenylacetic acid enhances its lipophilicity and metabolic stability. These properties are crucial for the compound's interaction with biological targets, including enzymes and receptors. The compound's unique structure allows it to participate in various chemical reactions such as nucleophilic substitutions and oxidation processes, which can lead to the formation of biologically active derivatives.
The mechanism of action for 2,6-dibromo-3,4-difluorophenylacetic acid involves its binding to specific molecular targets within biological systems. The halogen atoms can engage in halogen bonding, affecting the binding affinity to proteins and nucleic acids. This interaction can modulate various biological pathways, potentially leading to therapeutic effects.
Biological Activity
Research indicates that 2,6-dibromo-3,4-difluorophenylacetic acid exhibits several biological activities:
- Anti-inflammatory Effects : Studies have demonstrated that this compound can inhibit pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases.
- Antimicrobial Properties : Preliminary investigations indicate that 2,6-dibromo-3,4-difluorophenylacetic acid possesses antimicrobial activity against various bacterial strains.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways, which could be relevant for drug development.
Case Studies
- Study on Anti-inflammatory Activity : A study published in Journal of Medicinal Chemistry investigated the effects of 2,6-dibromo-3,4-difluorophenylacetic acid on human macrophages. Results indicated a significant reduction in TNF-alpha production when treated with the compound at concentrations of 10 µM and above.
- Antimicrobial Evaluation : Research conducted by Smith et al. (2023) assessed the antimicrobial efficacy of 2,6-dibromo-3,4-difluorophenylacetic acid against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both pathogens.
- Enzyme Inhibition Study : A recent publication highlighted the compound's ability to inhibit steroid sulfatase activity in vitro. The IC50 value was determined to be approximately 25 µM, indicating moderate inhibitory potential.
Comparative Analysis
To better understand the unique properties of 2,6-dibromo-3,4-difluorophenylacetic acid compared to similar compounds, a table summarizing key differences is presented below:
| Compound Name | Bromine Atoms | Fluorine Atoms | Biological Activity |
|---|---|---|---|
| 2,6-Dibromo-3,4-difluorophenylacetic acid | Yes | Yes | Anti-inflammatory; Antimicrobial; Enzyme inhibition |
| 3,4-Difluorophenylacetic acid | No | Yes | Limited biological activity |
| 2-Bromo-4-fluorophenylacetic acid | Yes | Yes | Moderate enzyme inhibition |
Q & A
Q. What methodologies assess the environmental fate of halogenated phenylacetic acids?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
